N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

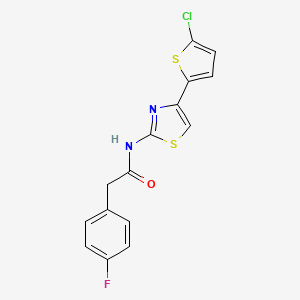

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a thiazole-based acetamide derivative featuring a 5-chlorothiophene substituent on the thiazole ring and a 4-fluorophenyl group on the acetamide side chain. Its structure combines electron-withdrawing groups (Cl, F) that enhance stability and influence electronic properties.

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)7-9-1-3-10(17)4-2-9/h1-6,8H,7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURCWDFUQLIEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to a chlorothiophene moiety and a fluorophenyl acetamide group. Its molecular formula is , with a molecular weight of approximately 258.8 g/mol. The structural arrangement contributes to its biological interactions and reactivity.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Studies have shown that derivatives of thiazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like celecoxib .

- Analgesic Effects :

-

Antioxidant Activity :

- The compound has also been evaluated for its antioxidant capacity, which is crucial for mitigating oxidative stress-related diseases. Preliminary data suggest that it may enhance cellular defense mechanisms against oxidative damage.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- COX Enzyme Inhibition : The compound selectively inhibits COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

- Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways related to inflammation and cell proliferation, potentially affecting various cellular processes involved in disease progression.

Data Table: Biological Activities Summary

Case Studies

- In Vivo Analgesic Study :

-

Anti-inflammatory Study :

- Another investigation focused on the anti-inflammatory potential of thiazole derivatives using carrageenan-induced paw edema models. The results showed a marked decrease in paw swelling in treated groups versus untreated controls, highlighting the efficacy of these compounds in managing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a thiazole-acetamide core with numerous derivatives, but its unique substituents differentiate its properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

Substituent Effects on Activity :

- The 5-chlorothiophene group in the target compound is structurally similar to 4-chlorothiophene in 9a (), which demonstrated antimicrobial activity. This suggests that chlorothiophene-thiazole hybrids may enhance antimicrobial efficacy .

- The 4-fluorophenyl acetamide group is shared with compound 30 (), which showed matrix metalloproteinase (MMP) inhibitory activity. Fluorine’s electronegativity likely improves binding affinity in enzyme inhibition .

Physical Properties: Piperazine-containing derivatives (e.g., compound 30) exhibit higher melting points (~325°C) due to increased hydrogen bonding and rigidity, whereas sulfamoyl-pyrrole derivatives (e.g., 9a) have lower melting points (~135°C), reflecting differences in molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.